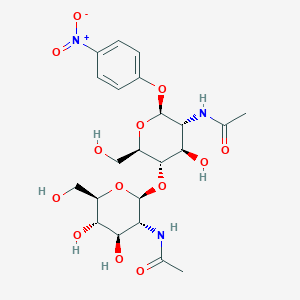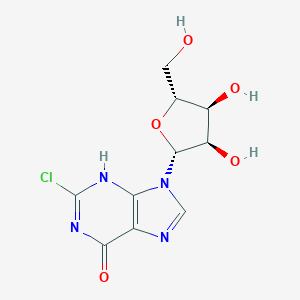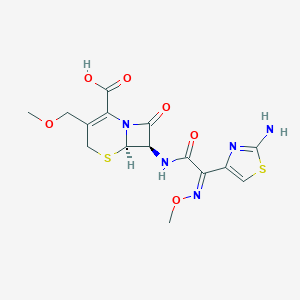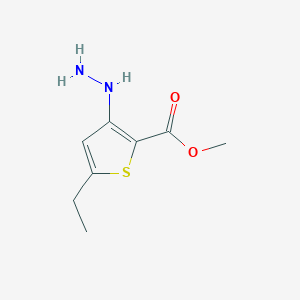
Methyl 5-ethyl-3-hydrazinylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-ethyl-3-hydrazinylthiophene-2-carboxylate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic compound that contains a thiophene ring and a hydrazine functional group. The synthesis of this compound has been studied extensively, and it has been found to have a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Methyl 5-ethyl-3-hydrazinylthiophene-2-carboxylate has been found to have a range of applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a potential candidate for the development of new anticancer drugs. Other potential applications include the development of new antibiotics, antiviral agents, and anti-inflammatory drugs.
Wirkmechanismus
The mechanism of action of methyl 5-ethyl-3-hydrazinylthiophene-2-carboxylate is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of enzymes involved in DNA replication and protein synthesis. This could explain its cytotoxic effects on cancer cells, as well as its potential as an antibiotic.
Biochemical and Physiological Effects:
Studies have shown that methyl 5-ethyl-3-hydrazinylthiophene-2-carboxylate has a range of biochemical and physiological effects. It has been found to have cytotoxic effects on cancer cells, as well as antibacterial and antifungal properties. In addition, it has been shown to have anti-inflammatory effects, making it a potential candidate for the development of new anti-inflammatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 5-ethyl-3-hydrazinylthiophene-2-carboxylate in lab experiments is its potential as a cytotoxic agent. This makes it a valuable tool for studying the mechanisms of cancer cell death. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on methyl 5-ethyl-3-hydrazinylthiophene-2-carboxylate. One area of interest is the development of new anticancer drugs based on this compound. Another area of interest is the development of new antibiotics and antiviral agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of methyl 5-ethyl-3-hydrazinylthiophene-2-carboxylate involves the reaction of 5-ethyl-2-thiophenecarboxylic acid with hydrazine hydrate in the presence of a catalyst such as acetic acid. The reaction proceeds via the formation of an intermediate hydrazide, which is then methylated using methyl iodide. The final product is obtained by recrystallization from a suitable solvent such as ethanol.
Eigenschaften
CAS-Nummer |
104680-37-7 |
|---|---|
Produktname |
Methyl 5-ethyl-3-hydrazinylthiophene-2-carboxylate |
Molekularformel |
C8H12N2O2S |
Molekulargewicht |
200.26 g/mol |
IUPAC-Name |
methyl 5-ethyl-3-hydrazinylthiophene-2-carboxylate |
InChI |
InChI=1S/C8H12N2O2S/c1-3-5-4-6(10-9)7(13-5)8(11)12-2/h4,10H,3,9H2,1-2H3 |
InChI-Schlüssel |
IAGFFMCPCIHZSC-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)C(=O)OC)NN |
Kanonische SMILES |
CCC1=CC(=C(S1)C(=O)OC)NN |
Synonyme |
2-Thiophenecarboxylicacid,5-ethyl-3-hydrazino-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




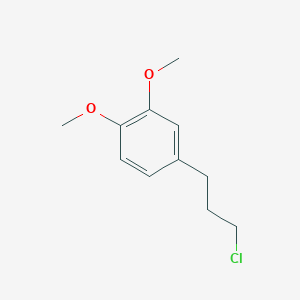

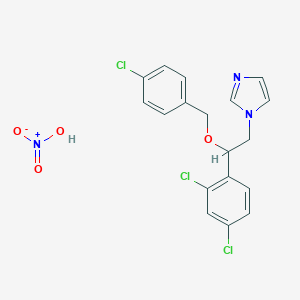
![3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one](/img/structure/B17554.png)
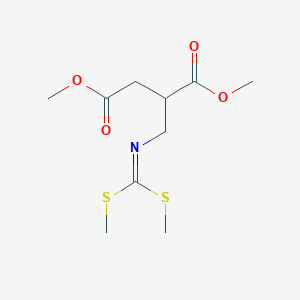
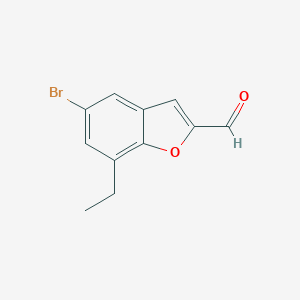
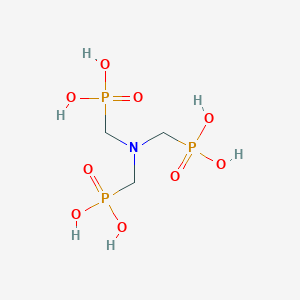
![N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine](/img/structure/B17568.png)

![2-Amino-5-[[1-(carboxymethylamino)-3-decylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B17572.png)
